2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Description

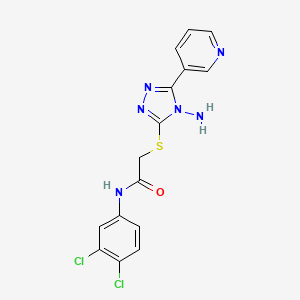

2-((4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with an amino group at position 4, a pyridin-3-yl moiety at position 5, and a thioether-linked acetamide group terminating in a 3,4-dichlorophenyl ring (Fig. 1). The 3,4-dichlorophenyl substituent may enhance lipophilicity and influence binding specificity compared to other aryl groups.

Propriétés

IUPAC Name |

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N6OS/c16-11-4-3-10(6-12(11)17)20-13(24)8-25-15-22-21-14(23(15)18)9-2-1-5-19-7-9/h1-7H,8,18H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKVLRGRWWUOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Step 1: Triazole Core Formation

The 1,2,4-triazole ring is typically synthesized via cyclization reactions. For example:

-

Hydrazine-mediated cyclization : Reaction of pyridine-3-sulfonamide derivatives with dimethyl N-cyanoiminodithiocarbonate and hydrazine under reflux conditions forms the triazole ring .

-

Substitution patterns : The pyridin-3-yl group at position 5 and the amino group at position 4 are introduced during cyclization or through subsequent substitution reactions .

Step 2: Thioacetamide Linkage Formation

The thioacetamide group is introduced via nucleophilic substitution:

-

Reaction with chloroacetonitrile : Triazole-3-thiols react with 2-chloroacetonitrile in the presence of sodium hydroxide under reflux to form the thioacetamide derivative.

Step 3: Acetamide Coupling

The N-(3,4-dichlorophenyl)acetamide moiety is coupled via:

-

Amide bond formation : Acetamide derivatives are linked to the triazole ring through condensation or coupling reactions, often using reagents like DCC or HOBt.

Triazole Ring Formation

The cyclization mechanism involves:

-

Imine formation : Condensation of the pyridine-3-sulfonamide with a carbonyl compound.

-

Hydrazine attack : Nucleophilic attack by hydrazine on the carbonyl group, followed by cyclization to form the triazole ring .

Thioacetamide Formation

The reaction proceeds via:

-

Nucleophilic substitution : The thiolate ion (from triazole-3-thiol) attacks the electrophilic carbon in 2-chloroacetonitrile.

-

Elimination : Formation of the thioacetamide linkage.

Acetamide Coupling

The coupling mechanism likely involves:

-

Activation of the amine : The N-(3,4-dichlorophenyl)amine is activated (e.g., via conversion to an imine or chloroamide).

-

Nucleophilic acyl substitution : Reaction with the thioacetamide moiety to form the final amide bond.

Reactivity and Functional Group Transformations

The compound’s functional groups enable diverse chemical reactions:

| Functional Group | Possible Reactions | Conditions |

|---|---|---|

| Thio group (-SH) | Oxidation, alkylation, nucleophilic substitution | Oxidizing agents (e.g., H₂O₂), alkyl halides |

| Amino group (-NH₂) | Acylation, alkylation, coupling | Acetylating agents (e.g., AcCl), alkyl halides |

| Acetamide group | Hydrolysis, amidation | Acid/base catalysts (e.g., HCl, NaOH) |

Thio Group Reactions

-

Oxidation : Conversion to sulfonic acid or disulfide under oxidizing conditions .

-

Alkylation : Reaction with alkyl halides to form thioethers.

Amino Group Reactions

-

Acylation : Formation of amides or ureas with carbonyl compounds .

-

Alkylation : Formation of alkylammonium salts or quaternary ammonium compounds .

Acetamide Group Reactions

-

Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions.

-

Amidation : Reaction with amines to form substituted amides.

Analytical Methods

The compound is characterized using:

| Technique | Purpose |

|---|---|

| ¹H NMR Spectroscopy | Confirming aromatic proton environments, thioacetamide linkage |

| Mass Spectrometry | Determining molecular weight and purity |

| IR Spectroscopy | Identifying functional groups (e.g., -SH, amide) |

Structural Insights

-

The triazole ring’s electron-deficient nature enhances reactivity in nucleophilic substitution .

-

The 3,4-dichlorophenyl group increases lipophilicity, potentially affecting solubility and biological activity .

Biological Relevance

While not explicitly studied for this compound, analogous triazole derivatives exhibit:

Applications De Recherche Scientifique

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds similar to 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide exhibit substantial antibacterial and antifungal activities. For instance, studies have shown that certain triazole derivatives possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .

Anticancer Potential

The compound's structural features may contribute to its anticancer properties. Triazoles have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the effectiveness of triazole derivatives in targeting specific cancer cell lines, suggesting that modifications in the triazole structure can enhance cytotoxicity .

Neuroprotective Effects

Recent research has pointed towards the neuroprotective capabilities of triazole compounds. They have been shown to exhibit antioxidant properties and protect against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation .

Case Study 1: Antibacterial Efficacy

A study conducted by Hassan et al. evaluated a series of triazole derivatives for their antibacterial activity against E. coli and Bacillus subtilis. The results indicated that certain compounds with similar structures to this compound exhibited MIC values as low as 0.5 μM, demonstrating potent antibacterial effects .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a derivative of the compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 μM, indicating strong potential for further development as an anticancer agent .

Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives may inhibit enzymes or interfere with cellular processes, leading to their biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Activity

- Ethyl/allyl groups (VUAA1, OLC15, ): Increase hydrophobicity, favoring membrane penetration in insect olfaction studies .

Triazole Position 5 :

- Acetamide Aryl Group: 3,4-Dichlorophenyl (target compound): Electron-withdrawing Cl atoms may enhance binding to hydrophobic pockets (e.g., in enzymes or receptors) vs. 4-nitrophenyl (AM31) or 4-ethylphenyl (VUAA1). Phenoxy () or trifluoromethyl () substituents: Further tune electronic and steric properties for target selectivity.

Activité Biologique

The compound 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide represents a significant class of heterocyclic compounds known for their diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of the compound involves several steps, typically starting from pyridine derivatives and triazole scaffolds. A notable method includes the use of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole as a key intermediate. The reaction conditions often involve refluxing in solvents such as ethanol or DMF in the presence of catalysts like triethylamine. The yields reported in various studies range from moderate to high (e.g., 73% yield in one study) .

Antimicrobial Properties

The biological activity of this compound has been extensively evaluated for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various strains of bacteria and fungi. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 21.25 μM against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity Summary

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| T1 | ≤21.25 | Antitubercular |

| T4 | ≤30 | Antifungal |

| T5 | ≤15 | Bactericidal |

| T6 | ≤25 | Fungicidal |

Cytotoxicity Studies

Cytotoxicity assays using Vero cell lines have demonstrated that many derivatives maintain low cytotoxicity profiles (IC50 values exceeding 375 μM), indicating a favorable safety margin for potential therapeutic applications . This is crucial for drug development as it suggests that the compounds can selectively target pathogens without significantly harming human cells.

The mechanism by which these compounds exert their biological effects is still under investigation. Initial studies suggest that they may inhibit specific enzymes involved in bacterial cell wall synthesis or interfere with metabolic pathways critical to pathogen survival. For example, docking studies have indicated favorable interactions with the DprE1 enzyme, a target for tuberculosis treatment .

Case Studies

Several case studies illustrate the efficacy of triazole derivatives in clinical and laboratory settings:

- Antitubercular Activity : A series of hybrid compounds combining pyrazine and triazole scaffolds were screened against Mycobacterium tuberculosis, revealing promising antitubercular properties .

- Neuroprotective Effects : Some triazole derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases by inhibiting α-synuclein aggregation .

- Antifungal Activity : Compounds similar to the one demonstrated significant antifungal activity against Candida species, suggesting potential applications in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.